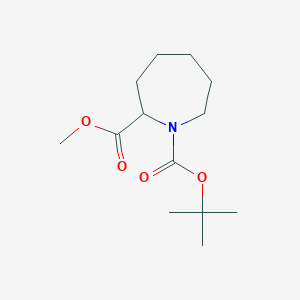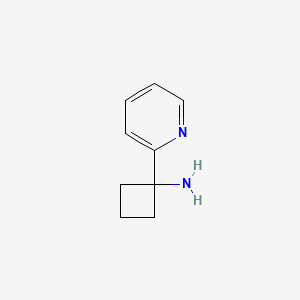
1-Pyridin-2-yl-cyclobutylamine
概要
説明
“1-Pyridin-2-yl-cyclobutylamine” is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.2 g/mol. It has been used in the synthesis of allosteric inhibitors of AKT kinases .
Synthesis Analysis
The synthesis of “1-Pyridin-2-yl-cyclobutylamine” related compounds has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis
The molecular structure of “1-Pyridin-2-yl-cyclobutylamine” related compounds has been studied. For example, the structure of a complex of a similar compound with AKT1 was determined using X-ray diffraction .科学的研究の応用
3. Chemodivergent Synthesis of N-(pyridin-2-yl)amides
- Application Summary : N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
- Methods of Application : The method involves the use of iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage in α-bromoketones and 2-aminopyridine, resulting in the formation of N-(Pyridin-2-yl)amides .
- Results : The study resulted in the successful synthesis of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine .
4. Catalyst-Free Synthesis of Substituted Pyridin-2-yl
- Application Summary : A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .
- Methods of Application : The method involves a catalyst-free reaction between N-hetaryl ureas and alcohols to synthesize N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates .
- Results : The study resulted in the successful synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates using a catalyst-free method .
5. Synthesis of N-(pyridin-2-yl)ethylidene]isonicotinohydrazide
- Application Summary : A new ligand, (E)-N-[1-(pyridin-2-yl)ethylidene]isonicotinohydrazide (HL), was prepared by condensation of 2-acetylpyridine and isonicotinohydrazide in ethanol. Its two lanthanide(III) complexes, [NdIII(L) 2(NO3)(CH3OH)2]·CH3CH2OH (1), and [PrIII(L)2(NO3)(CH3OH)2]·CH3CH2OH (2), have been synthesized .
- Methods of Application : The method involves the condensation of 2-acetylpyridine and isonicotinohydrazide in ethanol to form (E)-N-[1-(pyridin-2-yl)ethylidene]isonicotinohydrazide (HL). This ligand was then used to synthesize two lanthanide(III) complexes .
- Results : The study resulted in the successful synthesis of (E)-N-[1-(pyridin-2-yl)ethylidene]isonicotinohydrazide (HL) and its two lanthanide(III) complexes .
6. Anti-Tubercular Activity of Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives
- Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
- Methods of Application : The method involves the design and synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were then evaluated for their anti-tubercular activity .
- Results : The study resulted in the successful synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives and their evaluation for anti-tubercular activity .
Safety And Hazards
将来の方向性
The future directions for research on “1-Pyridin-2-yl-cyclobutylamine” and related compounds could involve further exploration of their potential biological and therapeutic applications. For instance, compounds with similar structures have been studied for their anti-tubercular activity and their potential as inhibitors of AKT kinases .
特性
IUPAC Name |
1-pyridin-2-ylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9(5-3-6-9)8-4-1-2-7-11-8/h1-2,4,7H,3,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGZXOSAJZVXKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)cyclobutan-1-amine | |
CAS RN |
1159734-98-1 | |
| Record name | 1-(pyridin-2-yl)cyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427081.png)
![Benzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B1427082.png)
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B1427084.png)
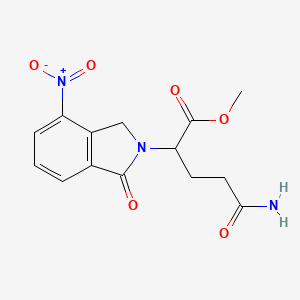
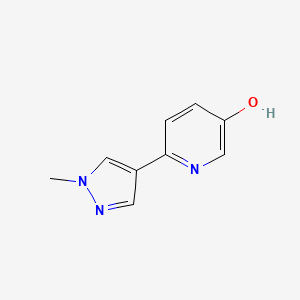

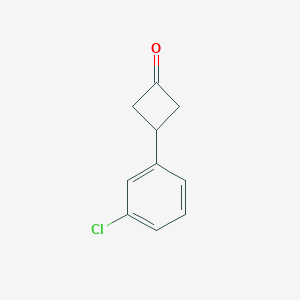
![2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427090.png)
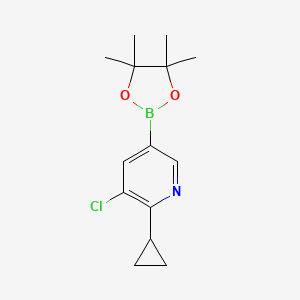
![5,7-Dichloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1427093.png)
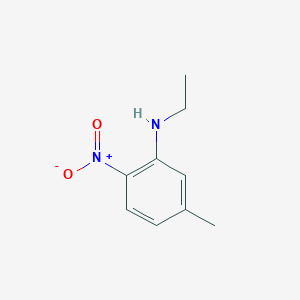
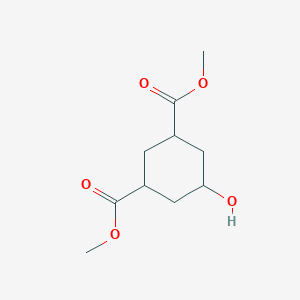
![2,6-dibromo-4,4-bis(2-ethylhexyl)-4H-Silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1427100.png)
